molecular formula C18H12FN3O2 B8667247 4-Fluoro-N-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide CAS No. 923583-09-9

4-Fluoro-N-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

Cat. No.: B8667247
CAS No.: 923583-09-9
M. Wt: 321.3 g/mol
InChI Key: ZLYLWGXEHPDRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a useful research compound. Its molecular formula is C18H12FN3O2 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

923583-09-9

Molecular Formula

C18H12FN3O2

Molecular Weight

321.3 g/mol

IUPAC Name

4-fluoro-N-[3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide

InChI

InChI=1S/C18H12FN3O2/c19-13-3-1-11(2-4-13)18(23)22-14-7-15-16(12-5-6-24-10-12)9-21-17(15)20-8-14/h1-10H,(H,20,21)(H,22,23)

InChI Key

ZLYLWGXEHPDRSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(NC=C3C4=COC=C4)N=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluorobenzoyl chloride (29.7 mg, 0.19 mmol) was added to a solution of amine 48 (25 mg, 0.125 mmol), DMAP (1.53 mg, 12.5 μmol) and Et3N (12.6 mg, 0.125 mmol) in DMF (0.6 mL). The mixture was stirred at r.t. overnight, concentrated and separated by means of LCMS (column LUNA 10 μ C18(2) 00G-4253-V0 250×50 mm) using water—MeCN (0.1% AcOH) as eluent (in gradient; flow 80 mL/min) to afford 49 (2.13 mg, 5%). 1H NMR (400 MHz; CDCl3+3 drops of CD3OD) δ 6.45 (dd, J=1.9, 0.9 Hz, 1H), 6.91 (t, J=1.8 Hz, 2H), 7.22 (s, 1H), 7.23 (t, J=1.7 Hz, 1H), 7.56 (m, 1H), 7.73-7.76 (m, 2H), 8.15 (d, J=2.1 Hz, 1H), 8.25 (d, J=2.3 Hz, 1H); MS (ES) m/z 363 (MH++MeCN).
Quantity
29.7 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Quantity
12.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1.53 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Yield
5%

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